molecular formula C22H26N4OS2 B12761403 Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- CAS No. 88133-21-5

Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)-

Cat. No.: B12761403
CAS No.: 88133-21-5
M. Wt: 426.6 g/mol
InChI Key: GKLGMAJDJQEUFF-BMTAHSHCSA-N
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Description

Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- is a complex organic compound belonging to the ergoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ergoline derivatives typically involves multi-step organic reactions. The preparation of Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- may involve the following steps:

    Formation of the Ergoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propionamide Group: This step may involve the reaction of the ergoline core with propionyl chloride or propionic anhydride in the presence of a base.

    Addition of the Alpha-Cyano Group: This can be done through a nucleophilic substitution reaction using cyanide salts.

    Incorporation of the 1,3-Dithiolan-2-yl Group: This step may involve the reaction of the intermediate compound with a dithiolane derivative under suitable conditions.

    Methylation: The final step may involve the methylation of the compound using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential therapeutic effects, including anti-migraine and anti-psychotic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease.

Uniqueness

Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- is unique due to its specific structural features, such as the presence of the alpha-cyano and 1,3-dithiolan-2-yl groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

88133-21-5

Molecular Formula

C22H26N4OS2

Molecular Weight

426.6 g/mol

IUPAC Name

3-[(6aR,9S)-5-(1,3-dithiolan-2-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide

InChI

InChI=1S/C22H26N4OS2/c1-26-11-12(7-13(10-23)21(24)27)8-15-14-3-2-4-17-19(14)16(9-18(15)26)20(25-17)22-28-5-6-29-22/h2-4,12-13,15,18,22,25H,5-9,11H2,1H3,(H2,24,27)/t12-,13?,15?,18-/m1/s1

InChI Key

GKLGMAJDJQEUFF-BMTAHSHCSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C5SCCS5)CC(C#N)C(=O)N

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C5SCCS5)CC(C#N)C(=O)N

Origin of Product

United States

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